theoretical properties of 5-Bromo-2-(1H-pyrazol-3-yl)pyridine
theoretical properties of 5-Bromo-2-(1H-pyrazol-3-yl)pyridine
An In-Depth Technical Guide to the Theoretical Properties of 5-Bromo-2-(1H-pyrazol-yl)pyridine
Foreword: The Strategic Value of Privileged Scaffolds
In the landscape of modern drug discovery, the identification and thorough characterization of "privileged scaffolds" represent a cornerstone of efficient lead generation. These molecular frameworks, recognized for their ability to bind to multiple biological targets, offer a significant advantage in developing novel therapeutics. The pyrazolylpyridine core is a prominent member of this class, consistently appearing in compounds with a wide spectrum of biological activities. This guide focuses on a specific, synthetically versatile derivative: 5-Bromo-2-(1H-pyrazol-yl)pyridine. Our objective is to move beyond a mere recitation of data, providing instead a deep, theoretical understanding of its properties. By dissecting its electronic structure, reactivity, and potential for intermolecular interactions, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to strategically exploit this scaffold in their research endeavors.
A Note on Isomerism: The linkage between the pyridine and pyrazole rings can occur at different positions. While the title specifies the pyrazol-3-yl linkage, much of the available public data, particularly computational properties, pertains to the 5-Bromo-2-(1H-pyrazol-1-yl)pyridine isomer. This guide will leverage data for the pyrazol-1-yl isomer as a representative model for the broader class, while discussing properties applicable to the entire bromo-pyrazolyl-pyridine scaffold.
Molecular and Physicochemical Profile
The foundational step in evaluating any chemical entity is to understand its fundamental structure and inherent physicochemical properties. These characteristics govern its behavior in both chemical reactions and biological systems.
Chemical Structure and Identifiers
The molecule consists of a pyridine ring substituted at the 2-position with a pyrazole ring and at the 5-position with a bromine atom. This arrangement creates a unique electronic and steric profile.
Caption: 2D Structure of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine.
Table 1: Core Identifiers and Computed Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-bromo-2-(1H-pyrazol-1-yl)pyridine | PubChem[1] |
| Molecular Formula | C₈H₆BrN₃ | PubChem[1] |
| Molecular Weight | 224.06 g/mol | PubChem[1] |
| CAS Number | 433922-57-7 | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donors | 0 (for pyrazol-1-yl); 1 (for pyrazol-3-yl) | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bonds | 1 | PubChem[1] |
The XLogP3 value of 1.8 suggests moderate lipophilicity, a favorable property for oral bioavailability, as it balances aqueous solubility with membrane permeability. The single rotatable bond between the two rings allows for some conformational flexibility, which can be crucial for fitting into a biological target's binding pocket.
Quantum Chemical Analysis: Predicting Reactivity
To truly understand the molecule's potential, we must look beyond its static structure to its electronic landscape. Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into molecular orbitals and charge distribution, which are the ultimate determinants of chemical reactivity.[2][3]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For the pyrazolylpyridine scaffold, the HOMO is typically distributed across the electron-rich π-systems of both heterocyclic rings, while the LUMO is also located over the aromatic system. The precise energies and distributions are influenced by substituents, but the fundamental principle holds. DFT studies on similar pyridine derivatives allow us to predict that this scaffold possesses a moderate HOMO-LUMO gap, rendering it stable yet reactive enough for synthetic transformations.[2]
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the immediate identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions.
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Electron-Rich Zones (Nucleophilic Sites): For 5-Bromo-2-(1H-pyrazol-yl)pyridine, the most negative potential is expected to be localized around the pyridine nitrogen atom due to its lone pair of electrons. This makes it the primary site for protonation and coordination to metal centers.[4]
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Electron-Poor Zones (Electrophilic Sites): The hydrogen atom on the pyrazole nitrogen (in the 3-yl isomer) and the carbon atoms adjacent to the electronegative nitrogen and bromine atoms will exhibit a more positive potential, making them susceptible to nucleophilic attack.
Caption: Conceptual MEP map indicating reactive sites.
Synthetic Utility and Chemical Reactivity
The true value of a scaffold lies in its synthetic tractability. The functional groups on 5-Bromo-2-(1H-pyrazol-yl)pyridine serve as versatile handles for molecular elaboration, making it an ideal starting point for building chemical libraries.
The Bromine Handle: A Gateway to Complexity
The bromine atom at the 5-position of the pyridine ring is the most valuable feature for synthetic diversification. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including:
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Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.
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Sonogashira Coupling: Reaction with terminal alkynes.
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Buchwald-Hartwig Amination: Formation of C-N bonds.
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Stille Coupling: Reaction with organostannanes.
The position of the bromine atom significantly influences the reactivity of the pyridine ring in such transformations.[5] This synthetic handle allows for the systematic introduction of diverse substituents to probe structure-activity relationships (SAR).
Reactivity of the Heterocyclic Cores
Beyond the bromine, the intrinsic reactivity of the rings provides further opportunities:
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Pyridine Ring: The nitrogen atom can be alkylated or oxidized. The ring itself can undergo nucleophilic aromatic substitution, although this is less common than reactions at the bromine site.
-
Pyrazole Ring: The N-H proton of the pyrazole ring (in the 3-yl and other N-unsubstituted isomers) is acidic and can be deprotonated to generate an anion for subsequent alkylation or acylation, allowing for substitution at this position.[6]
Caption: Key reactive sites for synthetic modification.
Application in Drug Discovery
The confluence of favorable physicochemical properties and synthetic versatility makes 5-Bromo-2-(1H-pyrazol-yl)pyridine a highly attractive scaffold for medicinal chemistry. Both pyrazole and pyridine moieties are prevalent in FDA-approved drugs, and their combination often leads to potent and selective agents.[6][7]
A Privileged Scaffold with Diverse Activity
Derivatives of the pyrazolylpyridine core have been reported to exhibit a remarkable range of biological activities, including:
-
Anticancer: Pyrazolo[3,4-b]pyridine analogues have been optimized as potent anticancer agents, with some showing promising activity against prostate and breast cancer cell lines.[8]
-
Antimicrobial: The fusion of these heterocyclic systems has led to compounds with significant antibacterial properties.[9][10]
-
Anti-inflammatory: Certain pyrazole derivatives have demonstrated potent anti-inflammatory effects in preclinical models.[11]
-
CNS Agents: The scaffold has been used to develop selective modulators for neurological targets, such as the M4 muscarinic acetylcholine receptor, which is implicated in schizophrenia.[12][13]
The bromine atom allows for the molecule to be used as a starting point in a lead optimization campaign. By systematically replacing the bromine with different functional groups, chemists can fine-tune the molecule's properties to maximize potency and selectivity while minimizing off-target effects and toxicity.
Caption: Drug discovery workflow utilizing the target scaffold.
Experimental Protocol: A Self-Validating System
To translate theoretical knowledge into practice, a robust and reproducible experimental protocol is essential. The following describes a generalized Suzuki cross-coupling reaction, a cornerstone technique for modifying this scaffold. The causality behind each step is explained to ensure trustworthiness and adaptability.
Protocol: Palladium-Catalyzed Suzuki Cross-Coupling
Objective: To synthesize a 5-aryl-2-(1H-pyrazol-yl)pyridine derivative from 5-Bromo-2-(1H-pyrazol-yl)pyridine.
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-(1H-pyrazol-yl)pyridine (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), and a base such as K₃PO₄ or K₂CO₃ (2.0 - 3.0 eq).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. Using a slight excess of the boronic acid ensures the complete consumption of the starting bromide. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.
-
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol %).
-
Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ. The catalyst loading is kept low to minimize cost and residual metal contamination in the final product.
-
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]
-
Causality: Dioxane solubilizes the organic reagents, while water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle. Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 85-100 °C for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Stirring ensures the heterogeneous mixture is well-mixed.
-
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Causality: The aqueous work-up removes the inorganic base and salts. Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Causality: This final step provides definitive proof of the product's identity and purity, validating the success of the synthesis.
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Conclusion and Future Outlook
5-Bromo-2-(1H-pyrazol-yl)pyridine is more than just a chemical compound; it is a strategic platform for innovation. Its theoretical properties—a balanced electronic profile, predictable reactivity, and favorable physicochemical characteristics—make it an exemplary starting point for the synthesis of complex molecules. The bromine atom acts as a linchpin for diversification, enabling access to vast chemical space through robust cross-coupling chemistry. As researchers continue to seek novel therapeutics for a range of diseases, from cancer to neurological disorders, the intelligent application of privileged scaffolds like this one will remain a critical and highly effective strategy. The deep understanding of its theoretical underpinnings provided herein is intended to empower scientists to harness its full potential, accelerating the journey from molecular concept to life-changing medicine.
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